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Compound of Interest

Compound Name: Cholesteryl laurate

Cat. No.: B1294587 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for cholesteryl
laurate (Cholesteryl dodecanoate), a significant cholesteryl ester. The guide details its Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering

valuable insights for its identification, characterization, and analysis in various research and

development applications.

Chemical Structure of Cholesteryl Laurate
To understand the spectroscopic data, it is essential to be familiar with the chemical structure of

cholesteryl laurate. The molecule consists of a cholesterol backbone esterified with lauric

acid, a 12-carbon saturated fatty acid.

Cholesteryl Laurate
C₃₉H₆₈O₂

M.W. 568.96 g/mol

Click to download full resolution via product page

Caption: Chemical structure of Cholesteryl Laurate.
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Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR,

Mass Spectrometry, and IR Spectroscopy of cholesteryl laurate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule.

Table 1: ¹H NMR Spectroscopic Data for Cholesteryl Laurate[1]

Chemical Shift (δ) ppm Multiplicity / Coupling Assignment

5.37 m C6-H (vinylic)

4.60 m C3-H (methine, ester-linked)

2.28 t α-CH₂ of laurate chain

1.26 br s -(CH₂)₈- of laurate chain

1.02 s C19-H₃ (angular methyl)

0.91 d C21-H₃ (methyl)

0.86 d
C26-H₃, C27-H₃ (isopropyl

methyls)

0.88 t Terminal CH₃ of laurate chain

0.68 s C18-H₃ (angular methyl)

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data for Cholesteryl Laurate[1]
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Chemical Shift (δ) ppm Assignment

173.10 C=O (ester carbonyl)

139.70 C5 (vinylic)

122.55 C6 (vinylic)

73.61 C3 (ester-linked)

56.73 C14

56.22 C17

50.09 C9

42.33 C13

39.78, 39.55 C12, C4

38.21 C2

37.05 C1

36.60, 36.24, 35.83 C10, C20, C22

34.69 α-CH₂ of laurate chain

31.93 CH₂ chain of laurate

29.63 - 29.15 CH₂ chain of laurate

28.25, 28.02 C16, C25

27.85 C7

25.07 CH₂ of laurate chain

24.30 C15

23.90 C23

22.81, 22.70, 22.58 C26, C27, CH₂ of laurate chain

21.07 C11

19.31 C19
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18.74 C21

14.11 Terminal CH₃ of laurate chain

11.86 C18

Solvent: CDCl₃, Frequency: 25.16 MHz

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of

cholesteryl laurate.

Table 3: Mass Spectrometry Data for Cholesteryl Laurate[1]

m/z Ion Type Method Notes

568.52 [M]⁺ GC-MS Molecular ion

369.35 [M-C₁₂H₂₃O₂]⁺ GC-MS

Fragment

corresponding to the

cholesterol backbone

after loss of laurate.[1]

368 [M-C₁₂H₂₄O₂]⁺ GC-MS

Fragment

corresponding to the

cholestadiene ion.[1]

586.56 [M+NH₄]⁺ ESI-MS

Ammonium adduct,

often used for less

polar molecules in

ESI.[1]

Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in the molecule based on their

vibrational frequencies.

Table 4: Key IR Absorption Bands for Cholesteryl Laurate
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Wavenumber (cm⁻¹) Vibration Type
Functional Group
Assignment

~2925, ~2850
C-H stretching (asymmetric &

symmetric)

Aliphatic CH₂ and CH₃ groups

in cholesterol and laurate

chains

~1735 C=O stretching Ester carbonyl group

~1465 C-H bending (scissoring) CH₂ groups

~1375 C-H bending (umbrella) CH₃ groups

~1170 C-O stretching (asymmetric) Ester linkage (C-O-C)

Note: The exact peak positions can vary slightly depending on the sample preparation method

(e.g., KBr pellet, thin film) and the physical state of the sample.

Experimental Protocols
Detailed methodologies for obtaining the spectroscopic data are outlined below.

General Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a lipid-

based compound like cholesteryl laurate.
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Caption: General workflow for spectroscopic analysis.

NMR Spectroscopy Protocol
This protocol is adapted for cholesteryl laurate based on standard procedures for cholesterol

esters.[2]

Sample Preparation:

Accurately weigh 10-30 mg of cholesteryl laurate for ¹H NMR, or 50-80 mg for ¹³C NMR,

into a clean, dry vial.
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Add approximately 0.7 mL of deuterated chloroform (CDCl₃, ≥99.8% isotopic purity) to the

vial.

Gently vortex the vial until the sample is completely dissolved.

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a

clean, dry 5 mm NMR tube.

Adjust the solvent volume to a height of approximately 4-5 cm in the tube.

Cap the NMR tube and label it appropriately.

Data Acquisition:

Insert the sample into the NMR spectrometer.

Lock the spectrometer on the deuterium signal of the CDCl₃.

Shim the magnetic field to achieve optimal homogeneity.

Acquire the ¹H NMR spectrum, typically using a 90° pulse and a sufficient number of

scans to achieve a good signal-to-noise ratio.

For ¹³C NMR, acquire a proton-decoupled spectrum to simplify the signals to singlets for

each unique carbon. A larger number of scans will be required due to the lower natural

abundance of ¹³C.

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase the spectrum and perform baseline correction.

Calibrate the chemical shift scale using the residual solvent peak (CHCl₃ at 7.26 ppm for

¹H) or tetramethylsilane (TMS) as an internal standard (0 ppm).

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
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IR Spectroscopy Protocol
This protocol is based on common methods for analyzing lipids using Attenuated Total

Reflectance (ATR) or thin-film FTIR.[3]

Sample Preparation (ATR-FTIR):

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a solvent

such as isopropanol or acetone and allowing it to dry completely.

Acquire a background spectrum of the clean, empty ATR crystal.

Place a small amount of solid cholesteryl laurate directly onto the crystal or deposit a few

microliters of a concentrated solution of cholesteryl laurate in a volatile solvent (e.g.,

chloroform) onto the crystal and allow the solvent to evaporate completely, forming a thin

film.[4]

Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

Collect the sample spectrum, typically in the range of 4000–400 cm⁻¹.

Co-add a sufficient number of scans (e.g., 32 or 64) to obtain a high-quality spectrum with

a good signal-to-noise ratio. A spectral resolution of 4 cm⁻¹ is generally adequate.[3]

Data Processing:

The acquired spectrum is automatically ratioed against the background spectrum to

produce the final absorbance or transmittance spectrum.

Perform baseline correction and normalization if necessary for comparative analysis.

Identify and label the characteristic absorption peaks.

Mass Spectrometry Protocol
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This protocol outlines a general approach for the analysis of cholesteryl laurate using Liquid

Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI).[5][6]

Sample Preparation:

Prepare a stock solution of cholesteryl laurate in a suitable organic solvent (e.g.,

methanol/chloroform mixture).

Dilute the stock solution to a final concentration appropriate for LC-MS analysis (typically

in the low µg/mL to ng/mL range).

The final solution should be prepared in a solvent compatible with the mobile phase.

LC-MS Analysis:

Liquid Chromatography (LC):

Use a reverse-phase C18 column.

Employ a gradient elution with mobile phases such as water/methanol with an additive

like ammonium formate (Solvent A) and isopropanol/methanol with the same additive

(Solvent B).[6]

The gradient will typically start with a higher polarity and ramp up to a lower polarity to

elute the nonpolar cholesteryl laurate.

Mass Spectrometry (MS):

Analyze the eluent from the LC column using an ESI source in positive ion mode.

Acquire full scan mass spectra over a relevant m/z range (e.g., 150–1000).

For structural confirmation, perform tandem MS (MS/MS) by selecting the precursor ion

of interest (e.g., the [M+NH₄]⁺ adduct) and fragmenting it to produce a characteristic

fragmentation pattern.

Data Processing:
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Analyze the chromatogram to determine the retention time of cholesteryl laurate.

Extract the mass spectrum corresponding to the chromatographic peak.

Identify the molecular ion and any significant adducts or fragments.

Compare the obtained mass spectrum with library data or theoretical values for

confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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